5-Iodo-1-methyl-1H-tetrazole
Overview
Description
5-Iodo-1-methyl-1H-tetrazole is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds known for their high nitrogen content and stability among heterocycles. Tetrazoles, particularly 5-substituted 1H-tetrazoles, are recognized for their utility in medicinal chemistry as bioisosteric replacements for carboxylic acids due to their similar acidities but increased lipophilicity and metabolic resistance . These compounds have found applications in various fields, including organic chemistry, coordination chemistry, the photographic industry, explosives, and drug design .
Synthesis Analysis
The synthesis of 5-substituted 1H-tetrazoles, including 5-iodo-1-methyl-1H-tetrazole, has been the subject of significant research efforts aimed at developing more efficient and eco-friendly methods. Various approaches have been explored, such as microwave-assisted synthesis, the use of heterogeneous catalysts, and the employment of nanoparticles as catalysts . A hydrothermal synthesis method has been reported for a related compound, 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, which demonstrates the potential for clean and safe synthesis routes for tetrazole derivatives . Additionally, the selective 1-substitution reaction of tetrazoles has been developed, which could be relevant for the synthesis of 5-iodo-1-methyl-1H-tetrazole .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been extensively studied using techniques such as X-ray crystallography. For instance, the crystal structures of various tetrazole derivatives have been determined, revealing that the tetrazole rings are essentially planar . The structural analysis of these compounds is crucial for understanding their reactivity and interactions in biological systems or other applications.
Chemical Reactions Analysis
Tetrazoles can undergo various chemical reactions, including nitration, which has been investigated for different amino-tetrazole derivatives . The reaction of 1-methyl-1H-tetrazoline-5-thione with iodine has been studied, leading to the formation of a stable σ-complex and, under different conditions, a disulfide product . These reactions highlight the reactivity of tetrazole derivatives and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their high nitrogen content and molecular structure. For example, the nitration products of amino-tetrazoles have been characterized and found to be endothermic compounds with significant explosive performance, comparable to common explosives like TNT and RDX . The solvent-mediated reactions of tetrazoles also reveal their reactivity and the potential for forming stable complexes or products with unique supramolecular structures .
Scientific Research Applications
Energetic Material Synthesis
5-Iodo-1-methyl-1H-tetrazole derivatives have been studied for their applications in energetic materials. For instance, nitration products of 5-amino-1H-tetrazole and methyl-5-amino-1H-tetrazoles have been characterized for their potential use in explosives. These compounds, including 1-methyl-5-(nitrimino)-1H-tetrazole, have been found to have properties comparable to common explosives like TNT and RDX (Klapötke & Stierstorfer, 2007).
Medicinal Chemistry Applications
5-Substituted 1H-tetrazoles, such as 5-Iodo-1-methyl-1H-tetrazole, are significant in medicinal chemistry. They are used as bioisosteric replacements for carboxylic acids, contributing to the development of clinical drugs. This includes drugs like losartan, cefazolin, and alfentanil, which contain the tetrazole moiety (Mittal & Awasthi, 2019).
Synthesis of High-density Energetic Compounds
Research in the field of high-energy materials has leveraged 5-substituted tetrazole moieties, including 5-Iodo-1-methyl-1H-tetrazole derivatives. These materials, due to their high nitrogen content, have been explored for their potential in creating more environmentally friendly explosives with high thermal stability and good stabilities towards physical stimuli (Joo & Shreeve, 2010).
Corrosion Inhibition
Tetrazole derivatives, including 5-Iodo-1-methyl-1H-tetrazole, have been studied as corrosion inhibitors for metals like copper in chloride solutions. They have demonstrated significant efficiency in preventing corrosion, with some derivatives showing up to 99% efficiency (Zucchi, Trabanelli & Fonsati, 1996).
properties
IUPAC Name |
5-iodo-1-methyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTGKPZHBAAUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557682 | |
Record name | 5-Iodo-1-methyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-methyl-1H-tetrazole | |
CAS RN |
33452-18-5 | |
Record name | 5-Iodo-1-methyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-1-methyl-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.